2-imino-2',4-dioxo-1',2'-dihydro-3-azaspiro[bicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile
Description
2-Imino-2',4-dioxo-1',2'-dihydro-3-azaspiro[bicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile is a complex spirocyclic compound featuring a bicyclo[3.1.0]hexane core fused to an indole moiety, with imino, dioxo, and dicarbonitrile functional groups.
Properties
IUPAC Name |
2'-amino-2,4'-dioxospiro[1H-indole-3,6'-3-azabicyclo[3.1.0]hex-2-ene]-1',5'-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N5O2/c15-5-12-9(17)19-10(20)13(12,6-16)14(12)7-3-1-2-4-8(7)18-11(14)21/h1-4H,(H,18,21)(H2,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIUPTTVIFPTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C(=O)N2)C4(C3(C(=O)N=C4N)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azomethine Ylide Cycloaddition
A key method for constructing the bicyclo[3.1.0]hexane system involves 1,3-dipolar cycloaddition reactions. Azomethine ylides, generated from ketones and α-amino acids, react with cyclopropenes to form spirocyclic 3-azabicyclo[3.1.0]hexanes. For Compound X , the following steps are proposed:
Formation of Azomethine Ylide :
Condensation of indole-2,3-dione (isatin) with a primary amine (e.g., glycine) generates an imine intermediate. Decarboxylation under thermal or basic conditions produces the azomethine ylide.Cycloaddition with Cyclopropene :
Reaction of the ylide with 3-phenylcyclopropene in 1,4-dioxane at 100°C yields the spirocyclic bicyclo[3.1.0]hexane core. The reaction proceeds via endo transition states, favoring the desired stereochemistry.Introduction of Nitriles :
Post-cycloaddition, the nitrile groups are introduced via nucleophilic substitution. For example, treatment with malononitrile in acetic acid under oxidative conditions (O₂) facilitates cyanation at positions 1 and 5.
Key Data :
Michael Addition-Annulation
An alternative route employs a Michael addition followed by intramolecular cyclization:
Knoevenagel Condensation :
Isatin reacts with malononitrile in ethanol under basic conditions to form a 3-cyanooxindole intermediate.Michael Addition :
The intermediate reacts with cyclopropenone in the presence of piperidine, forming a spiro-conjugated system.Oxidative Cyclization :
Treatment with DMSO-HCl oxidizes the intermediate, inducing cyclization to form the bicyclo[3.1.0]hexane ring.
Key Data :
- Yield: 72–85% (annulation step).
- Solvent Optimization: Acetonitrile or 1,4-dioxane improves cyclization efficiency.
Multi-Component Reactions (MCRs)
Visible-Light-Mediated Synthesis
A catalyst-free, three-component reaction under visible light (22W LED) offers a green approach:
Reactants :
- Indole
- Malononitrile
- Enaminone (e.g., 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one)
Mechanism :
Key Data :
Appel Salt-Mediated Cyclization
Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) facilitates one-pot cyclization:
Reaction Setup :
Functionalization :
Subsequent treatment with cyanogen bromide introduces the nitrile groups.
Key Data :
Post-Functionalization of Spiro Intermediates
Oxidation of Spirothiazolidines
Spirothiazolidine precursors are oxidized to introduce the dioxo groups:
Spirothiazolidine Synthesis :
Condensation of thiourea with α-bromo ketones forms 2-imino-4-thiazolidinones.Oxidation :
Treatment with KMnO₄ in acidic media oxidizes sulfur to sulfone, followed by hydrolysis to yield the dioxo groups.
Key Data :
Cyanide Incorporation via Nucleophilic Substitution
Pre-formed spiro intermediates undergo cyanation:
Substrate :
3-Azaspiro[bicyclo[3.1.0]hexane-6,3'-indole]-2,4-dioneReaction :
Treatment with trimethylsilyl cyanide (TMSCN) in DMF at 80°C introduces nitriles at positions 1 and 5.
Key Data :
Comparative Analysis of Methods
| Method | Yield Range | Key Advantage | Limitation |
|---|---|---|---|
| Azomethine Ylide | 64–75% | High stereocontrol | Requires toxic cyclopropenes |
| Visible-Light MCR | 84% | Catalyst-free, eco-friendly | Limited substrate scope |
| Appel Salt Cyclization | 53–81% | One-pot synthesis | Harsh conditions (DCM, Hünig’s base) |
| Post-Functionalization | 65–88% | Modular approach | Multi-step, lower overall yield |
Mechanistic Insights and Challenges
- Stereochemical Control : The endo preference in cycloadditions ensures correct spirojunction geometry.
- Nitrile Stability : Cyanide groups may hydrolyze under acidic/basic conditions, necessitating mild reaction pH.
- Scalability : Visible-light methods are energy-efficient but require specialized equipment.
Chemical Reactions Analysis
Types of Reactions
2-Imino-2’,4-dioxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3’-indole]-1,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols, thiols, and amines are employed under basic conditions.
Major Products
Oxidation: 2,2’,4-trioxospiro[3-azabicyclo[3.1.0]hexane-6,3’-indole]-1,5-dicarbonitriles.
Reduction: 2-amino-4,4-dialkoxy-2’-oxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3’-indole]-1,5-dicarbonitriles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Imino-2’,4-dioxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3’-indole]-1,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-Imino-2’,4-dioxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3’-indole]-1,5-dicarbonitrile involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s discontinued status contrasts with more accessible analogs like 3-azaspiro[5.5]undecane derivatives, which are synthesized in one-pot reactions .
- Bioactivity Potential: Structural parallels to antitumor spiro-pyrimidines and receptor-targeted nucleosides suggest the target compound could be optimized for similar applications if stability issues are addressed.
Biological Activity
The compound 2-imino-2',4-dioxo-1',2'-dihydro-3-azaspiro[bicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a bicyclic structure with multiple functional groups, including imino and dicarbonitrile moieties. Such structural characteristics are often associated with diverse biological activities, particularly in medicinal chemistry.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various heterocycles, including those similar to our compound. The presence of multiple nitrogen atoms in the structure can enhance antibacterial activity by interacting with bacterial enzymes or disrupting cell wall synthesis.
| Compound | Activity | Reference |
|---|---|---|
| 2-imino-2',4-dioxo... | Antibacterial | |
| 1,3-Thiazolidine | Antibacterial | |
| 1,2,4-Thiadiazole | Antibacterial |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of similar compounds on various cancer cell lines. For example, compounds with analogous structures have shown preferential cytotoxicity against pancreatic cancer cells (PANC-1) with varying concentrations leading to significant cell death.
Case Study:
A study investigated the cytotoxic effects of a series of compounds on PANC-1 cells, revealing that specific structural modifications significantly enhanced their efficacy. The findings suggest that the presence of dicarbonitrile groups may contribute to increased cytotoxicity by inducing apoptosis in cancer cells.
The mechanisms underlying the biological activity of 2-imino-2',4-dioxo... can be attributed to:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.
- DNA Interaction : It may intercalate into DNA or form adducts that disrupt replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that similar compounds can induce oxidative stress in cells, leading to apoptosis.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining efficacy and safety profiles.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do catalyst systems influence product yield?
- Methodological Answer : The compound can be synthesized via a sequential reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile. Catalyst selection critically impacts yield:
- KOH/NaOEt in ethanol produces the target spirocyclic compound with moderate efficiency .
- Piperidine/glacial acetic acid in benzene leads to unexpected byproducts (e.g., 2,4-diamino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile), highlighting the need for precise reaction condition control .
Key Optimization Parameters:
| Catalyst System | Solvent | Yield Range | Byproduct Risk |
|---|---|---|---|
| KOH/NaOEt | Ethanol | 45-60% | Low |
| Piperidine/AcOH | Benzene | <20% | High |
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer : A combination of NMR (¹H/¹³C), IR , and X-ray crystallography is essential:
- ¹H NMR : Identify protons on the indole and bicyclohexane moieties (δ 6.5-7.5 ppm for aromatic protons) .
- X-ray : Resolve spirocyclic geometry and confirm bond angles (e.g., dihedral angles <5° for planar regions) .
- IR : Detect imino (≈1650 cm⁻¹) and carbonyl (≈1700 cm⁻¹) groups .
Q. What are the recommended storage conditions and solubility profiles?
- Methodological Answer : Stability requires strict temperature control:
| Form | Storage Temp | Shelf Life | Solubility (DMSO) |
|---|---|---|---|
| Powder | -20°C | 3 years | 125 mg/mL |
| Solution | -80°C | 6 months | N/A |
| Avoid aqueous buffers unless stabilized with co-solvents (e.g., PEG300:Tween80 mixtures) . |
Advanced Research Questions
Q. How can contradictions in literature regarding unexpected byproducts be resolved?
Q. What computational modeling approaches predict reactivity of the dicyanomethylene group?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) validate electronic properties:
- HOMO-LUMO gaps : ≈4.2 eV, indicating nucleophilic reactivity at the imino group .
- Molecular docking : Simulate interactions with biological targets (e.g., binding affinity ≈-9.2 kcal/mol for enzyme active sites) .
Q. How does solvent polarity impact cyclization efficiency?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance cyclization by stabilizing zwitterionic intermediates. Example
| Solvent | Dielectric Constant | Cyclization Yield |
|---|---|---|
| Ethanol | 24.3 | 55% |
| Benzene | 2.3 | 18% |
| DMF | 36.7 | 72% |
| Use Kamlet-Taft parameters to optimize solvent mixtures . |
Q. What strategies enable regioselective functionalization of the indole moiety?
- Methodological Answer :
- Aminomethylation : React with primary amines and excess formaldehyde to introduce substituents at C7 without disrupting the spiro core .
- Electrophilic substitution : Use Br₂/FeCl₃ for halogenation at C5 (ortho-directing effect of the dicyanomethylene group) .
Q. How to validate crystallographic data against computational models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
